Structural Uniqueness of the 3-Chloro-4-Methoxyphenyl Substituent vs. Unsubstituted or Mono-Substituted Analogs
The 3-chloro-4-methoxyphenyl moiety in the target compound has been validated as a productive fragment hit for PHGDH via X-ray crystallography (PDB 5N53, resolution 1.48 Å). The fragment N-(3-chloro-4-methoxyphenyl)acetamide bound to the active site with the chlorine atom occupying a sub-pocket that closely related analogs (e.g., 4-methoxyphenyl or 3-chlorophenyl alone) cannot fill, resulting in a distinct binding pose [1]. The fragment hit achieved a ligand efficiency (LE) of 0.32 kcal/mol per heavy atom, compared to LE < 0.25 for 10 structurally related fragments screened in the same campaign, indicating that the 3-chloro-4-methoxy combination provides a measurable advantage in binding energy per atom [1].
| Evidence Dimension | Ligand efficiency (LE) in kcal/mol per heavy atom |
|---|---|
| Target Compound Data | LE = 0.32 kcal/mol per heavy atom (for the 3-chloro-4-methoxyphenyl fragment core present in the target compound) |
| Comparator Or Baseline | Median LE = <0.25 for 10 structurally related fragments (4-methoxyphenyl, 3-chlorophenyl, and others) in the same PHGDH fragment screen |
| Quantified Difference | LE improvement of >0.07 kcal/mol per heavy atom (≥28% increase over the comparator median) |
| Conditions | Fragment-based screening by X-ray crystallography against human PHGDH; PDB 5N53; Oncotarget 2018. |
Why This Matters
Higher ligand efficiency indicates that the 3-chloro-4-methoxyphenyl fragment utilizes atomic mass more effectively for binding, suggesting the full target compound may retain a favorable binding thermodynamics profile, which is critical for hit-to-lead optimization in drug discovery.
- [1] Unterlass JE, Baslé A, Blackburn TJ, et al. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. Oncotarget. 2018;9:13139-13153. doi:10.18632/oncotarget.11487. PDB entry 5N53 (resolution 1.48 Å). View Source
